[8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride
Overview
Description
[8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromen ring system, a methoxy group, and a methylamino group.
Preparation Methods
The synthesis of [8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the chromen ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the methoxy group: This step often involves methylation reactions using reagents such as methyl iodide.
Addition of the methylamino group: This can be done through amination reactions using methylamine.
Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
[8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy and methylamino groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon.
Scientific Research Applications
[8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of [8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar compounds to [8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride include:
2-Aminoethyl methacrylate hydrochloride: Used in the production of polymers and copolymers.
N-(3-Aminopropyl)methacrylamide hydrochloride: Utilized in biomedical research and as a crosslinking agent.
2-(Dimethylamino)ethyl methacrylate: Employed in the synthesis of biocompatible polymers.
The uniqueness of this compound lies in its specific structure and the presence of both methoxy and methylamino groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-13-11-8(6-14)7-16-12-9(11)4-3-5-10(12)15-2;/h3-5,8,11,13-14H,6-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLPWFRWGJVUKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C(COC2=C1C=CC=C2OC)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30639983 | |
Record name | [8-Methoxy-4-(methylamino)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30639983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321391-99-5 | |
Record name | [8-Methoxy-4-(methylamino)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30639983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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